

A Comparative Analysis of JBIR-15 and its Analogue Aspochracin from Fungal Isolates

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Compound of Interest

Compound Name: **JBIR-15**

Cat. No.: **B608171**

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This guide provides a comparative analysis of the aspochracin-type cyclic tripeptide, **JBIR-15**, and its parent compound, aspochracin. As **JBIR-15** has, to date, only been isolated from a single fungal strain, *Aspergillus sclerotiorum*, a direct comparison of its production and activity from different fungal isolates is not feasible. Therefore, this guide focuses on a comparative evaluation of **JBIR-15** and aspochracin, a closely related and more extensively studied alternative.

Introduction to JBIR-15 and Aspochracin

JBIR-15 is a non-proteogenic cyclic tripeptide that was first isolated from the sponge-derived fungus *Aspergillus sclerotiorum* Huber Sp080903f04.[1][2] It is structurally a derivative of aspochracin, specifically N-demethylaspochracin.[1] Aspochracin, a known insecticidal metabolite, was originally isolated from *Aspergillus ochraceus*.[1][2] Both compounds have been co-isolated from *Aspergillus sclerotiorum*, indicating a shared biosynthetic pathway.[1] While the biological activity of **JBIR-15** is still largely unexplored, initial studies have shown its potential as an antifungal agent.[3]

Comparative Data

The following tables summarize the available quantitative data for **JBIR-15** and aspochracin from the producing fungal strains.

Table 1: Fungal Sources and Yields

Compound	Fungal Isolate	Source of Isolate	Reported Yield	Reference
JBIR-15	Aspergillus sclerotiorum Huber Sp080903f04	Marine Sponge (Mycale sp.)	7.4 mg from 1.01 g crude extract	[4]
Aspergillus sclerotiorum PT06-1	Halotolerant Fungus	Not specified	[3]	
Aspochracin	Aspergillus sclerotiorum Huber Sp080903f04	Marine Sponge (Mycale sp.)	Not specified	[4]
Aspergillus ochraceus	Not specified	Not specified	[1][2]	
Aspergillus sclerotiorum PT06-1	Halotolerant Fungus	Not specified	[3]	

Table 2: Comparative Biological Activity

Compound	Biological Activity	Assay Details	Results	Reference
JBIR-15	Antifungal	Antifungal activity against <i>Candida albicans</i>	MIC: 30 μ M	[3]
Cytotoxicity	Not reported	-		
Aspochracin	Insecticidal	Injection into silkworm and fall webworm larvae	Minimal effective concentration: 17 μ g/g	[2]
Contact toxicity to first instar larvae and eggs of silkworm	Active	[5][6]		
Antifungal	Not consistently reported	-		
Cytotoxicity	Tested against various human cancer cell lines	Activity reported, but specific IC ₅₀ values for aspochracin alone are not detailed in the provided results.	[2][7]	

Experimental Protocols

Fermentation and Isolation of JBIR-15 and Aspochracin from *Aspergillus sclerotiorum* Huber Sp080903f04

The producing fungus, *A. sclerotiorum* Huber Sp080903f04, was cultured in static culture at 27°C for 14 days in 500-ml Erlenmeyer flasks containing 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH₂PO₄, and 45 ml of H₂O.[1] The mycelium from ten flasks was extracted with 1000 ml of 80% aqueous acetone.[1] After concentration, the aqueous concentrate was partitioned with ethyl acetate. The dried ethyl acetate residue (1.01

g) was subjected to normal-phase MPLC. Aspochracin was obtained from the 5% MeOH eluate.^[4] Further purification of a 10% MeOH eluate by preparative reversed-phase HPLC yielded 7.4 mg of **JBIR-15**.^[4]

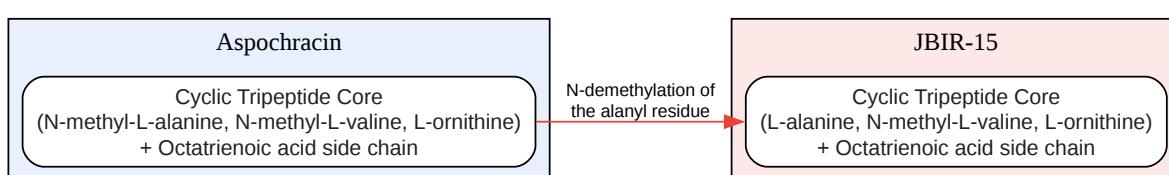
Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was evaluated against *Candida albicans*. The minimum inhibitory concentration (MIC) was determined using a standardized microdilution method. The compounds were serially diluted in a microtiter plate, and a standardized inoculum of the fungal strain was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.^[3]

Insecticidal Bioassay for Aspochracin

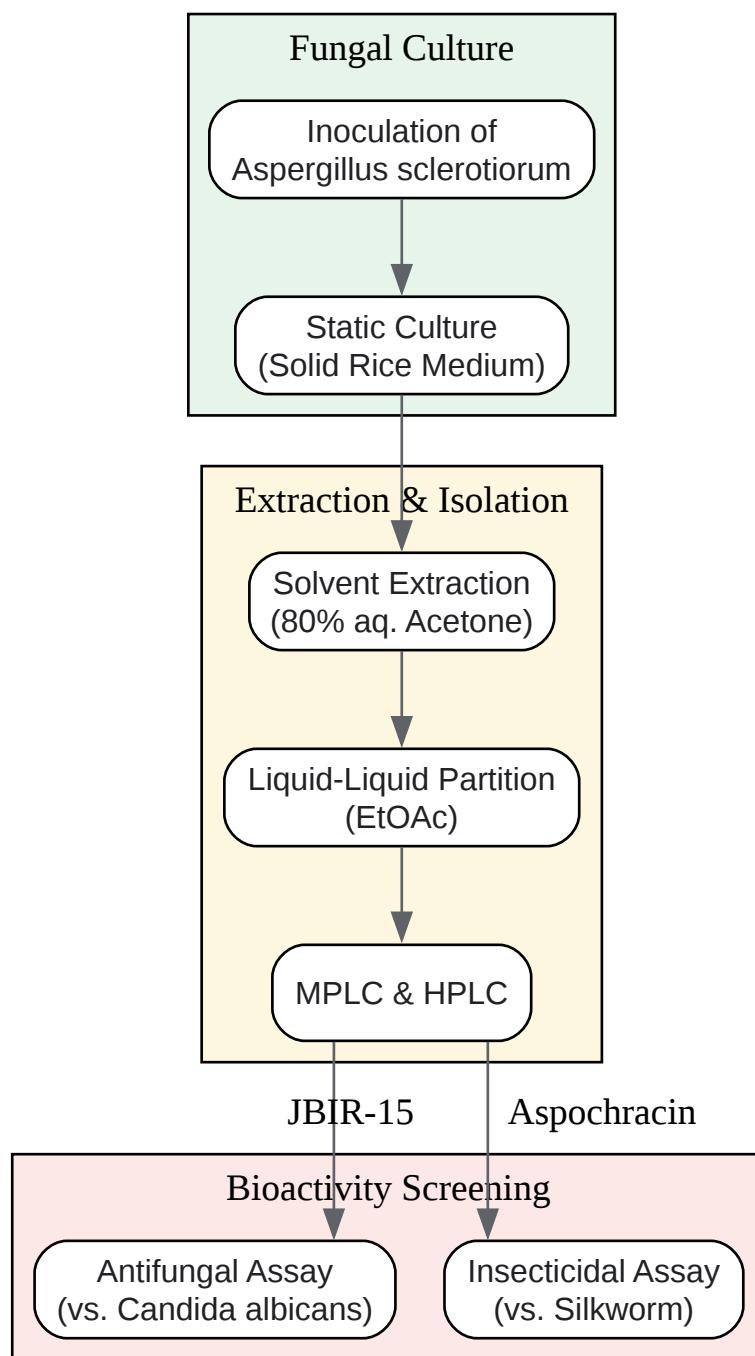
The insecticidal activity of aspochracin was determined by injection into silkworm (*Bombyx mori*) and fall webworm (*Hyphantria cunea*) larvae.^[2] A solution of the compound was injected into the body cavity of the larvae, and the mortality was observed after a specific period. The minimal effective concentration was then determined.^[2] Contact toxicity was also assessed by exposing the first instar larvae and eggs of the silkworm to the compound.^{[5][6]}

Visualizations



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Caption: Structural relationship between aspochracin and **JBIR-15**.



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Caption: General experimental workflow for the isolation and bioactivity screening of **JBIR-15** and aspochracin.

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